molecular formula C8H6ClFN4S B1438179 4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 1152520-62-1

4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1438179
CAS RN: 1152520-62-1
M. Wt: 244.68 g/mol
InChI Key: JGSLQOAVUAVOTP-UHFFFAOYSA-N
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Description

The compound “4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol” belongs to a class of organic compounds known as triazoles . Triazoles are characterized by a five-membered ring structure composed of three nitrogen atoms and two carbon atoms. The presence of both chloro and fluoro substituents on the phenyl ring and a thiol group attached to the triazole ring suggests that this compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 5-chloro-2-fluorophenyl group attached to a 4H-1,2,4-triazole ring via a carbon atom. The triazole ring would also have an amino group at the 4-position and a thiol group at the 3-position .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amino and thiol groups are nucleophilic and could potentially undergo reactions with electrophiles. The presence of the chloro and fluoro substituents on the phenyl ring could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amino and thiol groups, as well as the halogen substituents, could impact properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Characterization

Experimental and Theoretical Analysis

The synthesis and characterization of biologically active 1,2,4-triazole derivatives have been explored, focusing on intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions. These studies provide insights into the molecular structure and potential reactivity of triazole derivatives (Shukla et al., 2014).

Physical-Chemical Properties

Research on the physical and chemical properties of fluorophenyl derivatives of 1,2,4-triazole-3-thiol reveals new compounds with potential for further pharmacological exploration (Bihdan & Parchenko, 2017).

Antimicrobial and Antitumor Activities

Antimicrobial Activities

The synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities have been a focus of research, demonstrating that these compounds exhibit significant antibacterial and antifungal effects. This research contributes to the search for new therapeutic agents in the fight against microbial infections (Bayrak et al., 2009).

Antitumor Activities

The synthesis of 1,2,4-triazole derivatives carrying the 2,4-dichloro-5-fluorophenyl moiety and their evaluation for antitumor activities highlight the potential of these compounds in cancer therapy. Some derivatives have shown promising antiproliferative activity against various cancer cell lines, indicating their relevance in the development of anticancer drugs (Bhat et al., 2009).

Structural Analysis

Crystal and Molecular Structure

Detailed structural analysis of triazole derivatives provides a foundation for understanding the chemical behavior and potential biological interactions of these compounds. Such studies facilitate the design of molecules with enhanced biological activities (Sarala et al., 2006).

Future Directions

Triazole derivatives are a focus of ongoing research due to their diverse biological activities. Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Mechanism of Action

properties

IUPAC Name

4-amino-3-(5-chloro-2-fluorophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN4S/c9-4-1-2-6(10)5(3-4)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSLQOAVUAVOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NNC(=S)N2N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

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